![molecular formula C28H36N4O2S B3322396 (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 1448443-35-3](/img/structure/B3322396.png)
(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]isothiazolyl group, a piperazinyl group, and a methanoisoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, including the formation of the benzo[d]isothiazolyl group, the piperazinyl group, and the methanoisoindole core. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as binding to specific receptors or enzymes.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Piperazine Derivatives: Compounds with similar piperazine structures, which may have comparable biological activities.
Uniqueness
What sets (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and interactions not seen in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (3aR,4S,7R,7aS)-2-(((1S,2S)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C28H34N4O2S |
Molecular Weight | 490.66 g/mol |
Boiling Point | 623.4 ± 55.0 °C (Predicted) |
Density | 1.273 ± 0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 8.41 ± 0.50 (Predicted) |
Color | White to Off-White |
These properties indicate its potential for various applications in medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly the GABA and dopamine receptors. It is structurally related to lurasidone, an atypical antipsychotic, which suggests it may exhibit similar pharmacological effects.
GABA Receptor Interaction
Research indicates that compounds similar to this one can modulate GABA-A receptors, leading to anxiolytic and sedative effects. Benzodiazepines, for example, enhance the effect of GABA at these receptors, which could be a mechanism of action for this compound as well .
Dopaminergic Activity
Additionally, studies have shown that compounds containing piperazine moieties can influence dopamine receptor activity, potentially offering therapeutic benefits in treating disorders such as schizophrenia and bipolar disorder .
Case Studies
- Antipsychotic Effects : A study on lurasidone derivatives demonstrated significant antipsychotic effects in animal models, suggesting that the compound may also possess similar properties due to its structural analogies .
- Anxiolytic Properties : Research involving related compounds indicated a reduction in anxiety-like behaviors in rodent models when administered doses similar to those predicted for this compound .
- Neuroprotective Effects : There is emerging evidence that certain benzisothiazole derivatives may exhibit neuroprotective effects through antioxidant mechanisms, potentially relevant for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are validated for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclization of thiourea intermediates derived from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates. Key steps include acid-catalyzed cyclization to form oxadiazinane or triazinane cores . Intermediates should be characterized using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), -NMR (e.g., 165–170 ppm for carbonyl groups), and HRMS (e.g., [M+H] with <2 ppm error). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating stereoisomers .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment, particularly for the bicyclic hexahydro-4,7-methanoisoindole core . For routine analysis, use -NMR coupling constants (e.g., for trans-cyclohexyl protons) and NOESY to confirm axial/equatorial substituents. IR spectroscopy (e.g., 1700–1750 cm for dione carbonyls) and HRMS isotopic patterns validate molecular integrity .
Q. How can initial pharmacological screening be designed to assess bioactivity?
- Methodological Answer : Prioritize in vitro assays targeting CNS receptors (e.g., dopamine D/D) due to structural similarity to benzisothiazole piperazine derivatives. Use radioligand binding assays (IC determination) and functional cAMP assays. For cytotoxicity, employ MTT assays on HEK-293 or SH-SY5Y cell lines at 1–100 µM concentrations .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing stereochemical impurities?
- Methodological Answer : Optimize cyclization conditions by screening Brønsted/Lewis acids (e.g., HCl vs. ZnCl) to enhance regioselectivity. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) resolves enantiomeric byproducts. Kinetic studies (monitored via -NMR) identify temperature-sensitive steps; lower temperatures (0–5°C) reduce epimerization .
Q. How can computational modeling predict binding affinity to neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the benzisothiazole-piperazine moiety as a pharmacophore. Model interactions with dopamine receptors (PDB: 6CM4) and calculate binding free energies (MM-GBSA). Validate predictions with SPR (surface plasmon resonance) to measure values .
Q. What analytical approaches resolve contradictory bioactivity data across cell lines?
- Methodological Answer : Use proteomics (LC-MS/MS) to identify off-target interactions (e.g., σ receptors) and metabolomics (NMR-based) to assess metabolic stability. Compare IC trends in primary neurons vs. immortalized lines; differential expression of efflux transporters (e.g., P-gp) may explain discrepancies .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer : Systematically replace the benzoisothiazole ring with bioisosteres (e.g., benzoxazole) and evaluate potency. Modify the piperazine N-substituent (e.g., methyl vs. acetyl) to assess metabolic stability (CYP3A4 microsomal assays). Correlate logP (HPLC-measured) with blood-brain barrier permeability .
Q. What methods validate stereochemical stability under physiological conditions?
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1S,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-YBEUTXPYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448443-35-3 | |
Record name | ent-Lurasidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448443353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENT-LURASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLK3D758RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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